molecular formula C12H21N3O B12930887 1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-17-5

1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12930887
CAS No.: 88723-17-5
M. Wt: 223.31 g/mol
InChI Key: HZTUJLLJIIHPOI-UHFFFAOYSA-N
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Description

1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one is an imidazole derivative characterized by a heptylamino substituent at the 2-position and an acetyl group (ethanone) at the 5-position of the imidazole ring. The acetyl group at position 5 may influence electronic properties, such as resonance stabilization of the imidazole ring, affecting reactivity and intermolecular interactions.

Properties

CAS No.

88723-17-5

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-[2-(heptylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H21N3O/c1-3-4-5-6-7-8-13-12-14-9-11(15-12)10(2)16/h9H,3-8H2,1-2H3,(H2,13,14,15)

InChI Key

HZTUJLLJIIHPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.

    Attachment of the Heptylamino Group: The heptylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Substitution Products: New derivatives with different substituents replacing the heptylamino group.

Scientific Research Applications

1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, imidazole derivatives are known to interact with cytochrome P450 enzymes, affecting their catalytic functions . The heptylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one with related imidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
1-(2-amino-1H-imidazol-5-yl)ethan-1-one -NH₂ (2), -COCH₃ (5) C₅H₇N₃O 125.13 pKa (imidazole): ~6.04; crystalline
1-(2-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one -Cl (2), -CH₃ (1), -COCH₃ (5) C₆H₇ClN₂O 158.59 Oil; storage at 4°C; higher lipophilicity
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one -CH₂CH₂ (2), -CH₃ (5), -COCH₃ (4) C₈H₁₀N₂O 150.18 Lower stability due to ethenyl group
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one -Cl (5), -CH₃ (1), -COCH₃ (2) C₆H₇ClN₂O 158.59 Acetyl at position 2; altered reactivity
Target Compound -NH-C₇H₁₅ (2), -COCH₃ (5) C₁₂H₂₁N₃O ~223.32* High lipophilicity; potential membrane affinity N/A

*Estimated based on structural analogs.

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